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Compound of Interest

Compound Name: Cyclo(l-Pro-d-Leu)

Cat. No.: B137927 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Identification of Cyclo(l-Pro-d-Leu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols

required for the unambiguous identification of the cyclic dipeptide Cyclo(l-Pro-d-Leu). The

information presented is essential for researchers in natural product chemistry, pharmacology,

and drug development who need to characterize this and related compounds.

Introduction
Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic peptides, is a

stereoisomer of Cyclo(Leu-Pro). DKPs are known for their diverse biological activities, including

antifungal, antibacterial, and quorum sensing inhibition properties.[1] The specific

stereochemistry of these molecules is often crucial to their biological function, making accurate

identification of each stereoisomer, such as Cyclo(l-Pro-d-Leu), a critical step in research and

development.[2] This document details the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data that facilitate this identification.

Spectroscopic Data for Identification
The primary methods for the structural elucidation of Cyclo(l-Pro-d-Leu) are ¹H NMR, ¹³C

NMR, and mass spectrometry. As Cyclo(l-Pro-d-Leu) and its enantiomer, Cyclo(d-Pro-l-Leu),

produce identical NMR spectra in achiral solvents, the data presented here is applicable to
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both. It is important to note that the NMR spectra of these heterochiral (cis) isomers are distinct

from their homochiral (trans) counterparts, Cyclo(l-Pro-l-Leu) and Cyclo(d-Pro-d-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of

molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the

stereochemistry of the cyclic dipeptide.

Table 1: ¹H NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 500 MHz)[3]

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-Leu-α 4.10 dd 9.9, 6.5

H-Pro-α 3.97 dt 9.7, 5.2

H-Pro-δ (1H) 3.69–3.59 m -

H-Pro-δ (1H) 3.59–3.48 m -

H-Pro-β (1H) 2.48–2.31 m -

H-Pro-γ (2H) 2.12–1.95 m -

H-Leu-β 1.90 dd 9.8, 7.0

H-Leu-γ 1.84–1.73 m -

H-Pro-β (1H) 1.72–1.54 m -

H-Leu-δ (CH₃) 0.99 d 6.6

H-Leu-δ' (CH₃) 0.96 d 6.5

NH-Leu 7.37 s -

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 126 MHz)[3]
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Carbon Assignment Chemical Shift (δ) ppm

C-Leu (C=O) 170.00

C-Pro (C=O) 166.63

C-Pro-α 58.05

C-Leu-α 56.18

C-Pro-δ 45.69

C-Leu-β 42.49

C-Pro-β 28.91

C-Leu-γ 24.43

C-Pro-γ 23.04

C-Leu-δ (CH₃) 22.19

C-Leu-δ' (CH₃) 21.31

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound.

Table 3: Mass Spectrometry Data for Cyclo(l-Pro-d-Leu)

Technique
Ionization
Mode

Observed m/z Calculated m/z Formula

HRMS ESI 211.1444 211.1441
[M+H]⁺ for

C₁₁H₁₈N₂O₂

EI-MS - 210 -
M⁺ for

C₁₁H₁₈N₂O₂

FAB-MS - 210 -
M⁺ for

C₁₁H₁₈N₂O₂
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Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible and accurate

spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 1-5 mg of the purified Cyclo(l-Pro-d-Leu) in
0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire NMR spectra on a 500 MHz (or higher) spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Employ proton decoupling to simplify the spectrum.

Reference the chemical shifts to the solvent peak of CDCl₃ at δ 77.0 ppm.

2D NMR: For unambiguous assignment of all proton and carbon signals, it is recommended

to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol[1]

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like

acetone or ethyl acetate.
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Instrumentation: Use a GC-MS system equipped with a capillary column suitable for

separating small organic molecules, such as a DB-5MS column (30 m x 0.25 mm, 0.25 µm

film thickness).

GC Conditions:

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Oven Temperature Program: Start at 170°C for 2 minutes, then ramp to 280°C at 30°C/min

and hold for 33 seconds. Finally, increase the temperature to 300°C at a rate of 2°C/min

and maintain for 14 minutes.

Injection Mode: Split injection (e.g., ratio 5:1).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Identification: Compare the resulting mass spectrum with a reference library.

Visualizations
Stereoisomers of Cyclo(Leu-Pro)
The following diagram illustrates the four possible stereoisomers of Cyclo(Leu-Pro).
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Caption: Relationship between the four stereoisomers of Cyclo(Leu-Pro).

Workflow for Spectroscopic Identification
This workflow outlines the logical steps for identifying Cyclo(l-Pro-d-Leu) from a purified

sample.
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Caption: Logical workflow for the spectroscopic identification of Cyclo(Leu-Pro) isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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